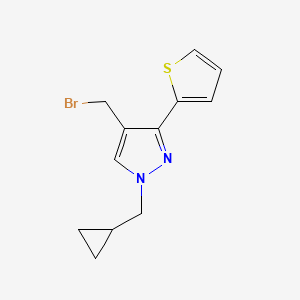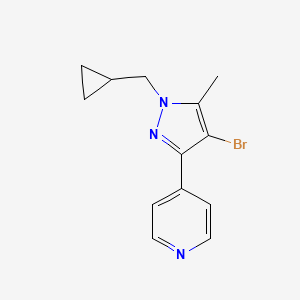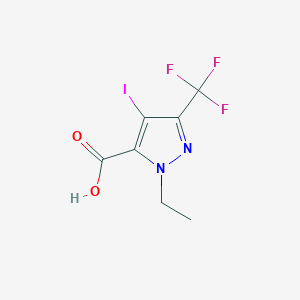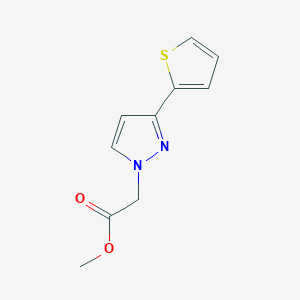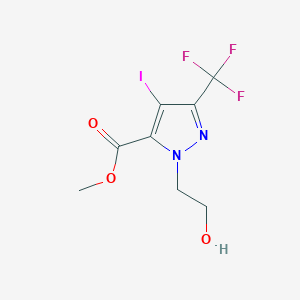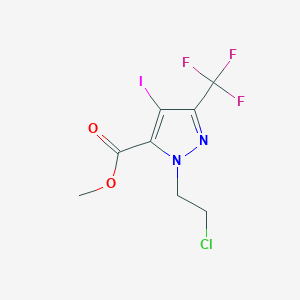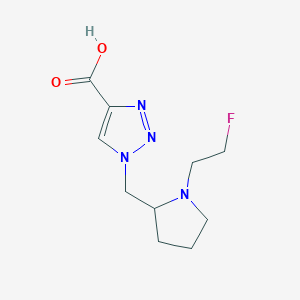
1-((1-(2-fluoroethyl)pyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps. One approach could be the reaction of an aldehyde derivative with a methyl ketone containing sulfonate and sulfonamide moieties, along with ammonium acetate. The use of a catalyst, such as Fe3O4@SiO2@PCLH-TFA, may facilitate the formation of the desired product .
Scientific Research Applications
Novel Triazole Derivatives and Their Potential Uses
Triazole Derivatives as New Drug Prototypes
The synthesis and exploration of triazole derivatives have been a focal point in the search for new drugs. These compounds exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. Recent patents and clinical studies have highlighted the potential of triazole derivatives as therapeutic agents, emphasizing the need for efficient, sustainable synthesis methods and the exploration of new prototypes for emerging diseases and resistant microbial strains (Ferreira et al., 2013).
Antibacterial Activity of Triazole-Containing Hybrids
Triazole-containing hybrids have been identified as potent antibacterial agents, particularly against resistant strains such as Staphylococcus aureus. The dual or multiple mechanisms of action of these hybrids, inhibiting crucial bacterial functions such as DNA gyrase and efflux pumps, underscore their importance in developing new antibacterial therapies (Li & Zhang, 2021).
Eco-friendly Synthesis of Triazoles
Advances in the eco-friendly synthesis of triazoles, utilizing microwave irradiation and novel, easily recoverable catalysts, demonstrate a commitment to green chemistry principles in the development of triazole-based compounds. These methodologies offer advantages such as reduced reaction times and higher yields, which are crucial for the sustainable industrial production of drugs and other applications (de Souza et al., 2019).
Properties
IUPAC Name |
1-[[1-(2-fluoroethyl)pyrrolidin-2-yl]methyl]triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN4O2/c11-3-5-14-4-1-2-8(14)6-15-7-9(10(16)17)12-13-15/h7-8H,1-6H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJBBOYGVPGCYQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CCF)CN2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


